Cas no 728039-63-2 (N-[4-(4-Bromophenyl)phenyl]-4-phenyl-N-(4-phenylphenyl)aniline)
N-[4-(4-Bromophenyl)phenyl]-4-phenyl-N-(4-phenylphenyl)aniline Chemical and Physical Properties
Names and Identifiers
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- N,N-Di([1,1'-biphenyl]-4-yl)-4'-bromo-[1,1'-biphenyl]-4-amine
- Bisbiphenyl-4-yl-(4-bromo-biphenyl-4-yl)-amine
- 4'-Bromotri(4-biphenylyl)amine
- N-(1,1'-BIPHENYL)-4-YL-N-(4'-BROMO(1,1'-BIPHENYL)-4-YL)-(1,1'-BIPHENYL)-4-AMINE
- N-[4-(4-bromophenyl)phenyl]-4-phenyl-N-(4-phenylphenyl)aniline
- 4'-bromo-N,N-dibiphenyl-4-amino-1,1'-biphenyl
- 4'-bromo-N,N-dibiphenylyl-4-amino-1,1'-biphenyl
- N,N-Di(4-biphenylyl)-N-(4'-bromo-4-biphenylyl)amine
- Bisbiphenyl-4-yl-(4'-broMo-biphenyl-4-yl)-aMine
- [1,1'-Biphenyl]-4-amine, N,N-bis([1,1'-biphenyl]-4-yl)-4'-bromo-
- N,N-Di(4-biphenylyl)-4'-bromo-4-biphenylamine
- N,N-Di([1,1'-biphenyl]-4-yl)-4'-bromo-[1,1'-biphenyl]-4-amine;[1,1'-Biphenyl]-4-amine, N-[1,1'-biphenyl]-4-yl-N-(4'-bromo[1,1'-biphenyl]-4-yl)-
- 4-Bromotri(4-bip
- B5020
- AS-67566
- AKOS022186337
- CS-0156427
- n-(4-(4-bromophenyl)phenyl)-4-phenyl-n-(4-phenylphenyl)aniline
- N-[1,1'-biphenyl]-4-yl-N-(4'-bromo[1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-4-amine
- MFCD22571699
- VBQIVFTUXFKGKW-UHFFFAOYSA-N
- N,N-bis({[1,1'-biphenyl]-4-yl})-4'-bromo-[1,1'-biphenyl]-4-amine
- 4-(4-bromophenyl)-N,N-bis(4-phenylphenyl)aniline
- N,N-Di([1,1'-biphenyl]-4-yl)-4'-bromo-[1,1'-biphenyl]-4-amine;[1,1'-iphenyl]-4-mine,N-1,1'-iphenyl]-4-l--(4'-romo[1,1'-iphenyl]-4-l)-
- Bisbiphenyl-4-yl-(4-bromo-biphenyl-4-yl)-amine, 99%
- AMY3440
- 728039-63-2
- N,N-Di(biphenyl-4-yl)-4'-bromobiphenyl-4-amine
- SCHEMBL74201
- DB-220230
- N-[4-(4-Bromophenyl)phenyl]-4-phenyl-N-(4-phenylphenyl)aniline
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- MDL: MFCD22571699
- Inchi: 1S/C36H26BrN/c37-33-19-11-29(12-20-33)32-17-25-36(26-18-32)38(34-21-13-30(14-22-34)27-7-3-1-4-8-27)35-23-15-31(16-24-35)28-9-5-2-6-10-28/h1-26H
- InChI Key: VBQIVFTUXFKGKW-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)C1C=CC(=CC=1)N(C1C=CC(C2C=CC=CC=2)=CC=1)C1C=CC(C2C=CC=CC=2)=CC=1
Computed Properties
- Exact Mass: 551.12500
- Monoisotopic Mass: 551.12486 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 38
- Rotatable Bond Count: 6
- Complexity: 626
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 10.7
- Topological Polar Surface Area: 3.2
- Molecular Weight: 552.5
Experimental Properties
- Color/Form: No data available
- Density: 1.277±0.06 g/cm3 (20 ºC 760 Torr)
- Melting Point: 225.0 to 229.0 deg-C
- Boiling Point: 703.3±60.0 °C at 760 mmHg
- Flash Point: 379.1±32.9 °C
- PSA: 3.24000
- LogP: 10.91990
N-[4-(4-Bromophenyl)phenyl]-4-phenyl-N-(4-phenylphenyl)aniline Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:Store at 4°C,-4At ℃Store…Better
N-[4-(4-Bromophenyl)phenyl]-4-phenyl-N-(4-phenylphenyl)aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019122851-250mg |
N,N-Di([1,1'-biphenyl]-4-yl)-4'-bromo-[1,1'-biphenyl]-4-amine |
728039-63-2 | 97% | 250mg |
$164.16 | 2023-09-01 | |
| Alichem | A019122851-1g |
N,N-Di([1,1'-biphenyl]-4-yl)-4'-bromo-[1,1'-biphenyl]-4-amine |
728039-63-2 | 97% | 1g |
$368.60 | 2023-09-01 | |
| Alichem | A019122851-5g |
N,N-Di([1,1'-biphenyl]-4-yl)-4'-bromo-[1,1'-biphenyl]-4-amine |
728039-63-2 | 97% | 5g |
$410.00 | 2023-09-01 | |
| Apollo Scientific | OR315171-1g |
N-(Biphenyl-4-yl)-N-(4'-bromobiphenyl-4-yl)biphenyl-4-amine |
728039-63-2 | 98+% | 1g |
£17.00 | 2025-03-21 | |
| Apollo Scientific | OR315171-5g |
N-(Biphenyl-4-yl)-N-(4'-bromobiphenyl-4-yl)biphenyl-4-amine |
728039-63-2 | 98+% | 5g |
£15.00 | 2025-02-19 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B838329-250mg |
Bisbiphenyl-4-yl-(4-bromo-biphenyl-4-yl)-amine |
728039-63-2 | 98% | 250mg |
¥45.00 | 2022-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B838329-1g |
Bisbiphenyl-4-yl-(4-bromo-biphenyl-4-yl)-amine |
728039-63-2 | 98% | 1g |
¥86.00 | 2022-10-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B838329-5g |
Bisbiphenyl-4-yl-(4-bromo-biphenyl-4-yl)-amine |
728039-63-2 | 98% | 5g |
¥298.00 | 2022-10-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B5020-1g |
N-[4-(4-Bromophenyl)phenyl]-4-phenyl-N-(4-phenylphenyl)aniline |
728039-63-2 | 98.0%(N) | 1g |
¥410.0 | 2022-06-10 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B5020-1G |
4'-Bromotri(4-biphenylyl)amine |
728039-63-2 | >98.0%(N) | 1g |
¥60.00 | 2024-04-15 |
N-[4-(4-Bromophenyl)phenyl]-4-phenyl-N-(4-phenylphenyl)aniline Suppliers
N-[4-(4-Bromophenyl)phenyl]-4-phenyl-N-(4-phenylphenyl)aniline Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
Additional information on N-[4-(4-Bromophenyl)phenyl]-4-phenyl-N-(4-phenylphenyl)aniline
N-[4-(4-Bromophenyl)phenyl]-4-phenyl-N-(4-phenylphenyl)aniline: A Comprehensive Overview
The compound N-[4-(4-Bromophenyl)phenyl]-4-phenyl-N-(4-phenylphenyl)aniline (CAS No. 728039-63-2) is a highly specialized organic molecule with significant applications in various fields, including materials science and pharmaceutical research. This compound has garnered attention due to its unique structural properties and potential for use in advanced materials and drug development.
N-[4-(4-Bromophenyl)phenyl]-4-phenyl-N-(4-phenylphenyl)aniline is a derivative of aniline, characterized by its complex aromatic system and bromine substitution. The molecule consists of multiple phenylene rings connected through nitrogen atoms, creating a highly conjugated system that enhances its electronic properties. Recent studies have highlighted its potential as a building block for constructing advanced materials with tailored electronic properties.
The synthesis of N-[4-(4-Bromophenyl)phenyl]-4-phenyl-N-(4-phenylphenyl)aniline involves a series of carefully controlled reactions, including nucleophilic aromatic substitution and coupling reactions. Researchers have optimized these processes to achieve high yields and purity, making the compound more accessible for large-scale applications.
One of the most promising applications of this compound lies in its use as a precursor for organic semiconductors. Its extended conjugation system allows for efficient charge transport, making it a candidate for next-generation electronic devices such as organic light-emitting diodes (OLEDs) and thin-film transistors (TFTs). Recent advancements in this area have demonstrated improved device performance when incorporating this compound into semiconductor layers.
In the pharmaceutical industry, N-[4-(4-Bromophenyl)phenyl]-4-phenyl-N-(4-phenyle pheny l aniline has shown potential as a lead compound for drug development. Its unique structure enables interactions with specific biological targets, making it a valuable tool in medicinal chemistry research. Studies have explored its role in modulating cellular signaling pathways, offering new avenues for therapeutic interventions.
Moreover, the compound's stability under various conditions has been extensively studied, ensuring its suitability for long-term applications. Researchers have reported that N-[4-(4-Bromophen yl )ph en yl ] - 4 - ph en yl - N - ( 4 - ph en yl ph en yl ) an iline exhibits excellent thermal stability and resistance to photodegradation, further enhancing its appeal for industrial use.
In conclusion, N-[4-( 803963 -63 -2) is a versatile compound with wide-ranging applications across multiple disciplines. Its unique structure, combined with recent advancements in synthesis and application techniques, positions it as a key player in the development of cutting-edge materials and pharmaceuticals.
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